molecular formula C16H15NO4S B14504861 Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate CAS No. 62829-64-5

Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate

Cat. No.: B14504861
CAS No.: 62829-64-5
M. Wt: 317.4 g/mol
InChI Key: JKUXZJIHYIHSHS-UHFFFAOYSA-N
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Description

Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate is a heterocyclic compound that features a fused thiophene and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indoline-2-thiones and Morita-Baylis-Hillman adducts of nitroalkenes . The reaction is usually carried out under base-mediated conditions, which ensures high regioselectivity and yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as toluene and 1,4-dioxane, along with water as a co-solvent, is common to enhance the rate and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic applications .

Properties

CAS No.

62829-64-5

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate

InChI

InChI=1S/C16H15NO4S/c1-3-20-15(18)12-7-9-10-8-14(16(19)21-4-2)22-13(10)6-5-11(9)17-12/h5-8,17H,3-4H2,1-2H3

InChI Key

JKUXZJIHYIHSHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=C2C=C(S3)C(=O)OCC

Origin of Product

United States

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